
(2R,4R)-2-(Bromomethyl)-4-(3-fluorophenyl)oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4R)-2-(Bromomethyl)-4-(3-fluorophenyl)oxolane is a chiral compound that features a bromomethyl group and a fluorophenyl group attached to an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-2-(Bromomethyl)-4-(3-fluorophenyl)oxolane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and ®-glycidol.
Formation of Intermediate: The first step involves the reaction of 3-fluorobenzaldehyde with ®-glycidol under acidic conditions to form an intermediate compound.
Bromination: The intermediate is then subjected to bromination using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromomethyl group.
Cyclization: The final step involves cyclization of the brominated intermediate to form the oxolane ring, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-2-(Bromomethyl)-4-(3-fluorophenyl)oxolane can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxirane or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while oxidation with m-CPBA forms an oxirane derivative.
Scientific Research Applications
(2R,4R)-2-(Bromomethyl)-4-(3-fluorophenyl)oxolane has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable building block for designing new drugs with potential therapeutic effects.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: Researchers use this compound to study its interactions with biological targets and its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of (2R,4R)-2-(Bromomethyl)-4-(3-fluorophenyl)oxolane involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and selectivity for certain targets. The oxolane ring provides structural rigidity and stability, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- (2R,4R)-2-(Chloromethyl)-4-(3-fluorophenyl)oxolane
- (2R,4R)-2-(Bromomethyl)-4-(4-fluorophenyl)oxolane
- (2R,4R)-2-(Bromomethyl)-4-(3-chlorophenyl)oxolane
Uniqueness
(2R,4R)-2-(Bromomethyl)-4-(3-fluorophenyl)oxolane is unique due to the presence of both bromomethyl and fluorophenyl groups, which impart distinct reactivity and binding properties. The specific stereochemistry (2R,4R) also plays a crucial role in its interactions with molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
2059908-01-7 |
|---|---|
Molecular Formula |
C11H12BrFO |
Molecular Weight |
259.11 g/mol |
IUPAC Name |
(2R,4R)-2-(bromomethyl)-4-(3-fluorophenyl)oxolane |
InChI |
InChI=1S/C11H12BrFO/c12-6-11-5-9(7-14-11)8-2-1-3-10(13)4-8/h1-4,9,11H,5-7H2/t9-,11+/m0/s1 |
InChI Key |
APMWYVLOGKEOHO-GXSJLCMTSA-N |
Isomeric SMILES |
C1[C@@H](CO[C@H]1CBr)C2=CC(=CC=C2)F |
Canonical SMILES |
C1C(COC1CBr)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(Aminomethyl)cyclobutyl]-3-methoxycyclobutan-1-ol](/img/structure/B13188683.png)
![8-(3-Fluorophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13188690.png)
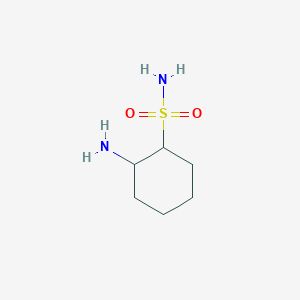

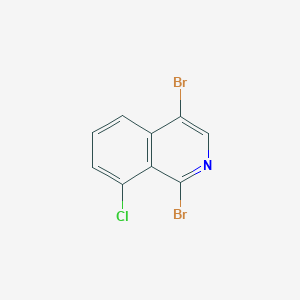
![methyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylate](/img/structure/B13188713.png)
![1H,2H,3H,4H-Benzo[B]1,6-naphthyridin-10-amine](/img/structure/B13188714.png)
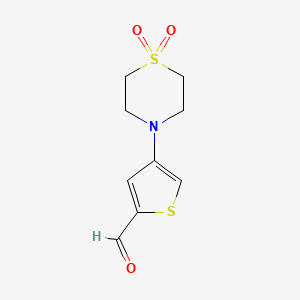
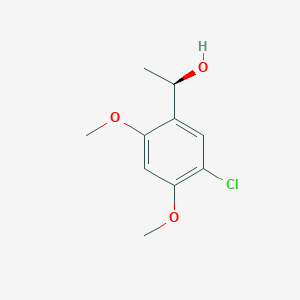

![2,2,2-Trifluoro-1-[3-(piperidin-2-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B13188736.png)
![4-[(Butan-2-yloxy)methyl]-3-methoxyaniline](/img/structure/B13188741.png)
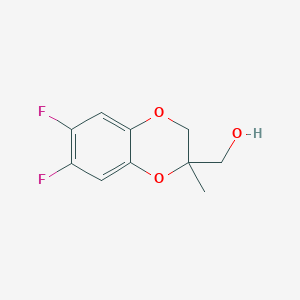
![2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine](/img/structure/B13188753.png)
